

An In-depth Technical Guide to the Physical Properties of N-Carbethoxypthalimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Carbethoxypthalimide*

Cat. No.: *B055826*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Carbethoxypthalimide, also known as ethyl 1,3-dioxoisooindole-2-carboxylate, is a versatile reagent in organic synthesis. It serves as a crucial building block in the preparation of a variety of compounds, including primary amines, amino acids, and notable bioactive molecules. Its utility in drug development is highlighted by its role as a key intermediate in the synthesis of thalidomide and potent tankyrase inhibitors.^{[1][2][3]} This document provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its application in chemical synthesis.

Core Physical and Chemical Properties

N-Carbethoxypthalimide is a white crystalline powder under standard conditions.^{[4][5]} A summary of its key physical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₉ NO ₄	[4]
Molecular Weight	219.19 g/mol	[1][5]
Melting Point	79-84 °C, 81.4-83.6 °C, 81 °C, 90-92 °C	[1][4][6][7]
Boiling Point	~360 °C (estimated)	[1][5]
Appearance	White crystalline powder or lumps	[4][5][8]
Solubility	Insoluble in water. Slightly soluble in DMSO and Methanol. Soluble in DMF, benzene, and chloroform. Partially soluble in Et ₂ O.	[1][5][9][10]
Vapor Pressure	0.003-0.006 Pa at 20-25°C	[1][5]
Refractive Index	~1.4950 (estimate)	[1][5]
LogP	1.1 at 20°C and pH 6.6-6.9	[1]
pKa	-3.02 ± 0.20 (Predicted)	[1]
CAS Number	22509-74-6	[4]

Note: The reported melting point varies across different sources, which may be attributed to the purity of the sample and the measurement technique.

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the synthesis of **N-Carbethoxyphthalimide** are outlined below.

Synthesis of N-Carbethoxyphthalimide

A general method for the synthesis of **N-Carbethoxyphthalimide** involves the reaction of 3-Hydroxy-1H-isoindol-1-one with ethyl chloroformate.[10]

Materials:

- 3-Hydroxy-1H-isoindol-1-one (7.36 g, 50.00 mmol)
- Anhydrous N,N-dimethylformamide (DMF, 25 mL)
- Triethylamine (TEA, 9 mL, 65.00 mmol)
- Ethyl chloroformate (5.7 mL, 60.00 mmol)
- Ice water
- Filtration apparatus
- Cold water for washing

Procedure:

- Dissolve 3-Hydroxy-1H-isoindol-1-one in anhydrous DMF in a suitable reaction vessel.
- Add triethylamine to the solution.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add ethyl chloroformate dropwise to the cooled mixture.
- Stir the reaction mixture at room temperature for 2 hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Collect the precipitate by filtration.
- Wash the solid product with cold water.
- Dry the product to yield N-ethoxycarbonylphthalimide as a white solid.[10]

This procedure has been reported to yield the product with a melting point of 81.4-83.6 °C.[10]

Determination of Melting Point

The melting point of a compound is a key indicator of its purity and can be determined using the capillary method.[11][12]

Materials:

- Dry, powdered sample of **N-Carbethoxyphthalimide**
- Glass capillary tube (one end sealed)
- Melting point apparatus
- Thermometer

Procedure:

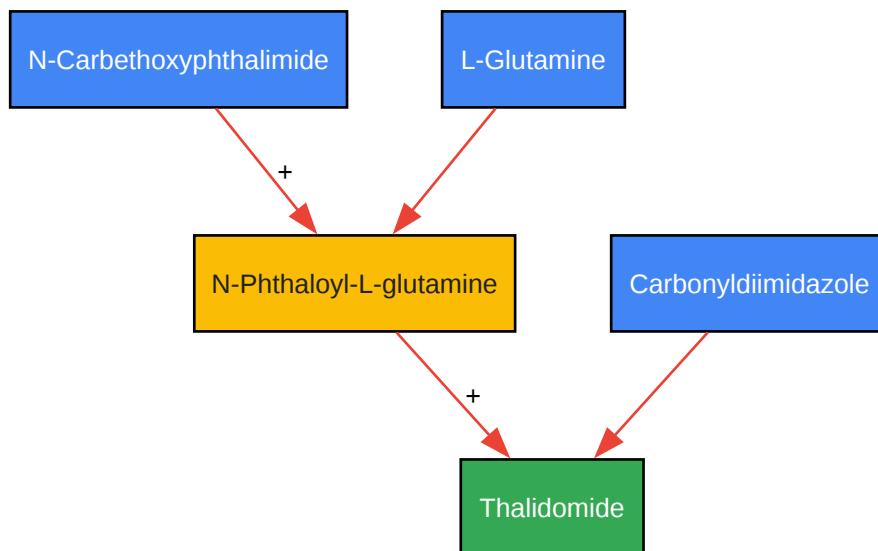
- Introduce a small amount of the dry, powdered sample into the open end of a glass capillary tube.
- Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[11]
- Place the capillary tube in the heating block of a melting point apparatus.[13]
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[13]
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- For high accuracy, repeat the measurement with a fresh sample, heating slowly as the melting range is approached.

Determination of Solubility

A qualitative assessment of solubility can be performed to understand the compound's behavior in various solvents.[\[14\]](#)[\[15\]](#)

Materials:

- **N-Carbethoxyphthalimide**
- Test tubes
- A selection of solvents (e.g., water, DMSO, methanol, DMF, chloroform, diethyl ether)
- Spatula
- Vortex mixer or shaker


Procedure:

- Place a small, measured amount (e.g., 25 mg) of **N-Carbethoxyphthalimide** into a test tube.[\[14\]](#)
- Add a small volume (e.g., 0.75 mL) of the desired solvent in portions.[\[14\]](#)
- After each addition, vigorously shake or vortex the test tube to facilitate dissolution.[\[14\]](#)
- Observe whether the solid dissolves completely.
- Record the solubility as insoluble, slightly soluble, or soluble based on the amount of solvent required to dissolve the sample, or if it dissolves at all.

Application in Synthesis: A Workflow Example

N-Carbethoxyphthalimide is a key reactant in the synthesis of thalidomide. The following diagram illustrates this synthetic pathway.

Synthesis of Thalidomide using N-Carbethoxyphthalimide

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for Thalidomide.

This reaction demonstrates the utility of **N-Carbethoxyphthalimide** in introducing the phthalimide group, a common strategy in the synthesis of pharmaceuticals.[\[2\]](#)[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Carbethoxyphthalimide CAS#: 22509-74-6 [m.chemicalbook.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]

- 5. [chembk.com](#) [chembk.com]
- 6. N-carbethoxyphthalimide [[stenutz.eu](#)]
- 7. N-Carbethoxyphthalimide 96 22509-74-6 [[sigmaaldrich.com](#)]
- 8. N-Carbethoxyphthalimide | C11H9NO4 | CID 31187 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 9. N-Carbethoxyphthalimide - Enamine [[enamine.net](#)]
- 10. N-Carbethoxyphthalimide | 22509-74-6 [[chemicalbook.com](#)]
- 11. [uomustansiriyah.edu.iq](#) [[uomustansiriyah.edu.iq](#)]
- 12. [westlab.com](#) [westlab.com]
- 13. [chem.libretexts.org](#) [chem.libretexts.org]
- 14. [uomustansiriyah.edu.iq](#) [[uomustansiriyah.edu.iq](#)]
- 15. Measuring Solubility | Secondaire | Alloprof [[alloprof.qc.ca](#)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of N-Carbethoxyphthalimide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055826#what-are-the-physical-properties-of-n-carbethoxyphthalimide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com